5-Cyclopropyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound characterized by the presence of both oxazole and oxadiazole rings. This compound has garnered interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. It is classified under the category of oxadiazole derivatives, which are known for their varied pharmacological properties, including antimicrobial and anticancer activities .
The synthesis of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine typically involves a multi-step process that includes the formation of the oxazole ring followed by the construction of the oxadiazole ring. A common synthetic route includes:
The synthesis may also utilize various reagents and conditions to optimize yield and purity. For instance, cyclization reactions can be facilitated using iodine as an oxidizing agent in some methodologies . Industrial applications often focus on enhancing efficiency through continuous flow reactors and green chemistry principles to minimize environmental impact.
5-Cyclopropyl-1,3,4-oxadiazol-2-amine features a cyclopropyl group attached to an oxadiazole ring. The structural formula can be represented as follows:
The molecular weight of this compound is approximately 125.13 g/mol. It possesses unique structural characteristics due to the combination of oxazole and oxadiazole rings, contributing to its distinct chemical properties .
5-Cyclopropyl-1,3,4-oxadiazol-2-amine can undergo several chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions employed. For example, oxidation may yield carboxylic acids, while reduction could lead to amines or alcohols .
The mechanism of action for 5-Cyclopropyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. These interactions can modulate various biological pathways, potentially leading to therapeutic effects against diseases like cancer or infections . The precise pathways remain under investigation but are crucial for understanding its pharmacological potential.
5-Cyclopropyl-1,3,4-oxadiazol-2-amine is typically presented as a solid at room temperature. Its physical properties include:
Key chemical properties include:
5-Cyclopropyl-1,3,4-oxadiazol-2-amine has several scientific applications:
Heterocyclic scaffolds constitute the structural backbone of >85% of marketed pharmaceuticals, with 1,3,4-oxadiazoles emerging as a privileged chemotype. This five-membered ring system—characterized by one oxygen and two nitrogen atoms—exhibits exceptional bioisosteric properties. It effectively mimics ester and amide functionalities while conferring enhanced metabolic stability and improved pharmacokinetic profiles. The 1,3,4-oxadiazole nucleus demonstrates remarkable versatility in drug design due to its: (i) Moderate aromaticity (lower than furan but sufficient for planar interactions), (ii) Hydrogen-bonding capability (acting as both acceptor via ring nitrogen/oxygen atoms and donor when substituted with amino groups), and (iii) Balanced lipophilicity (LogP range typically 0.5-2.5), facilitating transmembrane diffusion [5] [8]. These attributes underpin its incorporation into diverse therapeutic agents, exemplified by antiviral drug Raltegravir (integrase inhibitor) and anticancer agent Zibotentan (endothelin receptor antagonist) [5].
Table 1: Key Properties of Major Oxadiazole Isomers
Isomer | Aromaticity | Common Biological Roles | Metabolic Stability |
---|---|---|---|
1,2,4-Oxadiazole | Moderate | Bioisostere for carboxylic acids, CNS targets | High |
1,3,4-Oxadiazole | Moderate-High | Antibacterial, anticancer scaffolds | Very High |
1,2,5-Oxadiazole | Low | Energetic materials, limited biologics | Moderate |
1,2,3-Oxadiazole | Unstable | Rarely utilized due to decomposition | Low |
5-Cyclopropyl-1,3,4-oxadiazol-2-amine (CAS# 89179-60-2, C₅H₇N₃O, MW 125.13 g/mol) represents a structurally optimized 1,3,4-oxadiazole derivative. Its pharmacological relevance stems from three key features:
NC1=NN=C(C2CC2)O1
) provides hydrogen-bond acceptor sites (N2, N3, O1) crucial for target binding, particularly in enzyme active sites containing serine, threonine, or aspartate residues [9]. This compound’s significance is amplified by its role as a precursor to bioactive derivatives. For example, N-cycloheptyl-5-cyclopropyl-1,3,4-oxadiazol-2-amine (PubChem CID: 128002038) demonstrates the scaffold’s capacity for hydrophobic tail incorporation to target lipophilic enzyme pockets [4].
The therapeutic application of oxadiazoles has evolved through distinct phases:
Table 2: Evolution of Key Oxadiazole-Based Therapeutics
Time Period | Exemplar Drug | Primary Target | Therapeutic Area | Innovation |
---|---|---|---|---|
1960s | Oxolamine | Unknown (CNS) | Antitussive | First oxadiazole drug |
2000s | Raltegravir | HIV Integrase | Antiviral | Bioisosteric replacement of carboxyl |
2010s | Zibotentan | Endothelin Receptor | Oncology | Substituted 1,3,4-oxadiazole with sulfonamide |
2020s | 5-Cyclopropyl Derivatives | PDF / β-Glucuronidase | Anti-infectives | Conformationally constrained analogs |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: